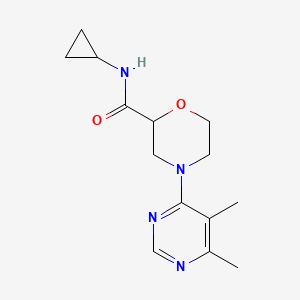![molecular formula C18H18N4O B12266241 4-{3-[(3-Methylpyridin-4-yl)oxy]pyrrolidin-1-yl}quinazoline](/img/structure/B12266241.png)
4-{3-[(3-Methylpyridin-4-yl)oxy]pyrrolidin-1-yl}quinazoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-{3-[(3-Methylpyridin-4-yl)oxy]pyrrolidin-1-yl}quinazoline is a complex organic compound that features a quinazoline core structure substituted with a pyrrolidine ring and a methylpyridine moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-{3-[(3-Methylpyridin-4-yl)oxy]pyrrolidin-1-yl}quinazoline typically involves multi-step organic reactions. One common approach is to start with the quinazoline core and introduce the pyrrolidine and methylpyridine groups through nucleophilic substitution and coupling reactions. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and scalability. The use of green chemistry principles, such as solvent recycling and waste minimization, is also considered to make the process more environmentally friendly.
Analyse Des Réactions Chimiques
Types of Reactions
4-{3-[(3-Methylpyridin-4-yl)oxy]pyrrolidin-1-yl}quinazoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the oxidation state of the compound.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce different substituents on the quinazoline or pyridine rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles. Reaction conditions such as temperature, pH, and solvent choice are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups.
Applications De Recherche Scientifique
4-{3-[(3-Methylpyridin-4-yl)oxy]pyrrolidin-1-yl}quinazoline has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactivity and properties.
Biology: In biological research, the compound can be used as a probe to study enzyme activity and protein interactions.
Medicine: The compound has potential therapeutic applications, particularly in the development of drugs targeting specific enzymes or receptors.
Industry: In the industrial sector, the compound can be used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mécanisme D'action
The mechanism of action of 4-{3-[(3-Methylpyridin-4-yl)oxy]pyrrolidin-1-yl}quinazoline involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to these targets through various interactions, including hydrogen bonding, hydrophobic interactions, and π-π stacking. These interactions can modulate the activity of the target, leading to specific biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-{3-[(2-Methylpyridin-3-yl)oxy]pyrrolidin-1-yl}quinazoline
- 4-{3-[(3-Methylpyridin-4-yl)oxy]pyrrolidin-1-yl}pyrimidine
- 4-{3-[(3-Methylpyridin-4-yl)oxy]pyrrolidin-1-yl}benzene
Uniqueness
4-{3-[(3-Methylpyridin-4-yl)oxy]pyrrolidin-1-yl}quinazoline is unique due to its specific substitution pattern and the presence of both pyrrolidine and methylpyridine groups. This combination of structural features imparts distinct chemical and biological properties, making it a valuable compound for research and development.
Propriétés
Formule moléculaire |
C18H18N4O |
|---|---|
Poids moléculaire |
306.4 g/mol |
Nom IUPAC |
4-[3-(3-methylpyridin-4-yl)oxypyrrolidin-1-yl]quinazoline |
InChI |
InChI=1S/C18H18N4O/c1-13-10-19-8-6-17(13)23-14-7-9-22(11-14)18-15-4-2-3-5-16(15)20-12-21-18/h2-6,8,10,12,14H,7,9,11H2,1H3 |
Clé InChI |
LSGCXZNVUVMLHE-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=CN=C1)OC2CCN(C2)C3=NC=NC4=CC=CC=C43 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-Benzyl-4-[(1,3-oxazol-4-yl)methyl]piperazin-2-one](/img/structure/B12266165.png)
![4-{4-[(2-Methylphenyl)methyl]piperazin-1-yl}pyrimidine](/img/structure/B12266169.png)
![4-(5-{[(4-methylphenyl)methyl]sulfanyl}-4-phenyl-4H-1,2,4-triazol-3-yl)pyridine](/img/structure/B12266171.png)
![1-{1-[(4-Chlorophenyl)methyl]piperidine-4-carbonyl}-4,4-difluoropiperidine](/img/structure/B12266176.png)
![1-{Furo[3,2-c]pyridin-4-yl}-4-(trifluoromethyl)piperidine](/img/structure/B12266177.png)
![[1-(7-Chloro-4-methoxy-1,3-benzothiazol-2-yl)piperidin-3-yl]methanol](/img/structure/B12266190.png)
![4-(4-{2-Cyclopropylpyrazolo[1,5-a]pyrazin-4-yl}piperazin-1-yl)-6-methoxypyrimidine](/img/structure/B12266193.png)
![4-{5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}-2-(pyrrolidine-1-carbonyl)morpholine](/img/structure/B12266199.png)
![4-{4-[4-(5,6-Dimethylpyrimidin-4-yl)piperazin-1-yl]-6-methylpyrimidin-2-yl}morpholine](/img/structure/B12266205.png)
![2-[(3-cyano-4,6-diphenylpyridin-2-yl)sulfanyl]-N-(2-methylpropyl)acetamide](/img/structure/B12266219.png)
![9-methyl-6-[4-(6-methylpyridazin-3-yl)piperazin-1-yl]-9H-purine](/img/structure/B12266223.png)


![5-chloro-N-[1-(5-fluoropyridin-2-yl)piperidin-4-yl]-N-methylpyrimidin-2-amine](/img/structure/B12266248.png)
